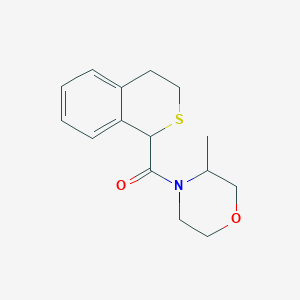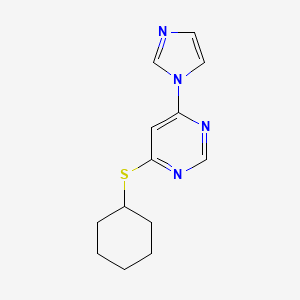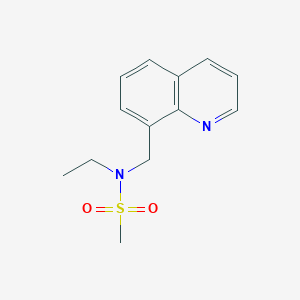
3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone, also known as DIMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. This inhibition can lead to a reduction in inflammation and cell proliferation, which may explain its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, including reducing inflammation, inhibiting cell proliferation, and inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have antioxidant properties, which may protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, this compound has been shown to be stable under various conditions, making it a useful tool for studying its effects on biological systems. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone, including:
1. Further studies on the mechanism of action of this compound, which may lead to the development of new drugs targeting specific enzymes and signaling pathways.
2. Exploration of the potential applications of this compound in materials science, including the synthesis of new polymers and nanoparticles.
3. Investigation of the potential environmental impact of this compound, including its persistence and toxicity in water sources.
4. Development of new methods for synthesizing this compound, which may improve its efficiency and yield.
5. Exploration of the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone involves the reaction of 3-methylmorpholine-4-carbaldehyde with 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydride. The resulting compound is then reacted with N-methylmorpholine to form the final product.
Aplicaciones Científicas De Investigación
3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to have anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In materials science, this compound has been used as a precursor for the synthesis of various materials, including polymers and nanoparticles. In environmental science, this compound has been studied as a potential pollutant in water sources.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isothiochromen-1-yl-(3-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-11-10-18-8-7-16(11)15(17)14-13-5-3-2-4-12(13)6-9-19-14/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASRWCZZAKRMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2C3=CC=CC=C3CCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7591676.png)
![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)

![3-Chloro-2-[3-(2-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591707.png)

![3-[(3,4-Dimethoxyphenoxy)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591721.png)

![1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591732.png)
![N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide](/img/structure/B7591737.png)

![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7591753.png)
![2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide](/img/structure/B7591760.png)